1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone
Overview
Description
1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone is a useful research compound. Its molecular formula is C12H10O2S2 and its molecular weight is 250.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203017. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
1-[5-(5-Acetylthiophen-2-yl)thiophen-2-yl]ethanone, also known by its CAS number 5705-79-3, is a thiophene derivative characterized by a complex structure that includes multiple thiophene rings and an acetyl group. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings and relevant case studies.
The molecular formula for this compound is C16H12O2S3, with a molecular weight of approximately 332.46 g/mol. The compound features a unique arrangement of sulfur-containing thiophene rings which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C16H12O2S3 |
Molecular Weight | 332.46 g/mol |
CAS Number | 5705-79-3 |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the acetyl group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This property may enable it to modulate enzyme activities or disrupt cellular processes in target organisms.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, indicating that this compound may also possess such activity. The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.
Antifungal Properties
Thiophene derivatives have shown promising antifungal effects against pathogens like Candida albicans. The structural characteristics of this compound may contribute to its efficacy in inhibiting fungal growth by targeting specific enzymes involved in cell wall synthesis.
Anticancer Potential
Recent studies have explored the anticancer potential of thiophene derivatives, including those similar to this compound. These compounds can induce apoptosis in cancer cells through mechanisms such as oxidative stress and modulation of signaling pathways involved in cell proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A comparative study on various thiophene derivatives found that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting that this compound could have comparable effects .
- Antifungal Activity Assessment : In vitro tests on related thiophene compounds demonstrated significant inhibition of Candida species growth at concentrations as low as 50 µg/mL, indicating that structural modifications like those present in this compound could enhance antifungal potency .
- Anticancer Research : A study investigating the cytotoxic effects of thiophene derivatives on breast cancer cell lines revealed that certain modifications led to increased apoptosis rates. The presence of multiple thiophene rings in compounds like this compound may play a crucial role in enhancing cytotoxicity .
Properties
IUPAC Name |
1-[5-(5-acetylthiophen-2-yl)thiophen-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S2/c1-7(13)9-3-5-11(15-9)12-6-4-10(16-12)8(2)14/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBDNNDXPKNUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(S2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308304 | |
Record name | 5,5'-Diacetyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18494-73-0 | |
Record name | NSC203017 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203017 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5'-Diacetyl-2,2'-bithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18494-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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